

Application Notes and Protocols: Adsorption of Acid Red 183 on Activated Carbon

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Compound of Interest

Compound Name: C.I. Acid Red 183

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the study of Acid Red 183 adsorption onto activated carbon. The information is compiled from various scientific studies to offer a comprehensive guide for researchers in this field.

Introduction

Acid Red 183 is an anionic azo dye widely used in the textile industry. The release of this dye into wastewater poses significant environmental and health concerns due to its complex aromatic structure, which is resistant to biodegradation. Adsorption using activated carbon is a highly effective and widely used method for the removal of such dyes from aqueous solutions. This is attributed to the high surface area, porous structure, and favorable surface chemistry of activated carbon. Understanding the adsorption process, including kinetics and equilibrium, is crucial for designing efficient wastewater treatment systems.

Experimental Protocols

This section details the methodologies for preparing activated carbon and conducting batch adsorption studies to evaluate the removal of Acid Red 183.

Preparation of Activated Carbon

Activated carbon can be prepared from a variety of carbonaceous precursor materials. A common method involves chemical activation, which is detailed below.

Protocol for Preparation of Activated Carbon from a Precursor (e.g., Passion Fruit Leaf, Poplar Wood, Almond Shell):

- **Washing and Drying:** Thoroughly wash the precursor material with tap water followed by distilled water to remove any surface impurities like soil and dust. Dry the washed material in an oven at 80-120°C for 12-24 hours until a constant weight is achieved.[\[1\]](#)[\[2\]](#)
- **Grinding and Sieving:** Grind the dried precursor into a fine powder using a grinder or mill. Sieve the powder to obtain particles of a desired size, typically <150 µm.[\[1\]](#)[\[3\]](#)
- **Carbonization:** Place the powdered material in a furnace and carbonize it at a temperature ranging from 400°C to 800°C for 1-2 hours under an inert atmosphere (e.g., nitrogen flow of 300 mL/min) to prevent oxidation.[\[2\]](#)
- **Chemical Activation:**
 - Impregnate the carbonized char with an activating agent. Common activating agents include phosphoric acid (H_3PO_4), sodium hydroxide (NaOH), or zinc chloride (ZnCl_2). The impregnation ratio (weight of activating agent to weight of char) can vary, a common ratio being 1:3 by weight.
 - Dry the impregnated sample at 120°C for 12 hours.
 - Heat the dried material in a furnace under a nitrogen atmosphere to a final activation temperature between 400°C and 800°C for 1-2 hours.
- **Washing and Neutralization:** After activation, wash the resulting activated carbon thoroughly with hot distilled water or a dilute acid (e.g., HCl) to remove the activating agent and any residual impurities. Continue washing until the pH of the washing solution becomes neutral.
- **Drying and Storage:** Dry the final activated carbon product in an oven at 110°C for 24 hours. Store the dried activated carbon in a desiccator for future use.

Batch Adsorption Experiments

Batch adsorption studies are performed to determine the effects of various parameters on the adsorption of Acid Red 183.

Protocol for Batch Adsorption Studies:

- **Preparation of Adsorbate Solution:** Prepare a stock solution of Acid Red 183 (e.g., 1000 mg/L) by dissolving a known weight of the dye in distilled water. Prepare working solutions of desired concentrations (e.g., 25-500 mg/L) by diluting the stock solution.
- **Adsorption Procedure:**
 - In a series of conical flasks, add a fixed amount of activated carbon adsorbent (e.g., 0.05 - 1.5 g) to a fixed volume of the dye solution (e.g., 50 - 100 mL) of a specific concentration.
 - Adjust the initial pH of the solutions to desired values (e.g., 2-12) using dilute HCl or NaOH.
 - Place the flasks in a mechanical shaker or a temperature-controlled water bath shaker and agitate at a constant speed (e.g., 200 rpm) for a predetermined contact time (e.g., 15 - 210 minutes) and temperature (e.g., 25 - 60°C).
- **Sample Analysis:**
 - After the desired contact time, separate the adsorbent from the solution by filtration or centrifugation.
 - Determine the final concentration of Acid Red 183 in the supernatant using a UV-Vis spectrophotometer at the maximum wavelength (λ_{max}) of the dye.
- **Data Calculation:**
 - Calculate the percentage removal of the dye using the following equation: Removal Efficiency (%) = $[(C_0 - C_e) / C_0] \times 100$ where C_0 is the initial dye concentration (mg/L) and C_e is the equilibrium dye concentration (mg/L).
 - Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (q_e , mg/g) using the following equation: $q_e = [(C_0 - C_e) \times V] / m$ where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

Data Presentation

The following tables summarize the typical quantitative data obtained from the adsorption studies of Acid Red 183 and similar acid dyes on activated carbon.

Table 1: Effect of Operational Parameters on Dye Removal Efficiency

Parameter	Range Studied	General Trend Observed	Reference(s)
pH	2 - 12	Removal efficiency is higher at acidic pH (2-4) and decreases as the pH becomes more basic. This is due to the electrostatic attraction between the positively charged adsorbent surface at low pH and the anionic dye molecules.	
Adsorbent Dose (g/L)	0.2 - 5	Removal efficiency increases with an increase in adsorbent dosage due to the greater availability of adsorption sites.	
Initial Dye Concentration (mg/L)	25 - 500	Removal efficiency generally decreases with an increase in the initial dye concentration for a fixed adsorbent dose.	
Contact Time (min)	15 - 210	Adsorption is rapid initially and then slows down, eventually reaching equilibrium. The time to reach equilibrium depends on the system.	
Temperature (°C)	25 - 60	The effect of temperature can vary.	

In some studies, an increase in temperature leads to a decrease in adsorption, indicating an exothermic process. In other cases, adsorption increases with temperature, suggesting an endothermic process.

Table 2: Adsorption Isotherm and Kinetic Model Parameters

Model	Parameters	Typical Values/Findings for Acid Dye Adsorption	Reference(s)
Langmuir Isotherm	q_m (mg/g), K_L (L/mg)	Often provides a good fit for the experimental data, suggesting monolayer adsorption. Adsorption capacities (q_m) for commercial activated carbon can be as high as 1495 mg/g for Acid Red 183.	
Freundlich Isotherm	K_F ((mg/g)(L/mg) ^{1/n}), n	Also commonly used and can provide a good fit, indicating heterogeneous surface adsorption.	
Pseudo-first-order Kinetic Model	k_1 (min ⁻¹)	In some cases, this model fits the initial stages of adsorption well.	
Pseudo-second-order Kinetic Model	k_2 (g/mg·min)	Frequently provides the best fit for the entire adsorption process, suggesting that chemisorption may be the rate-limiting step.	

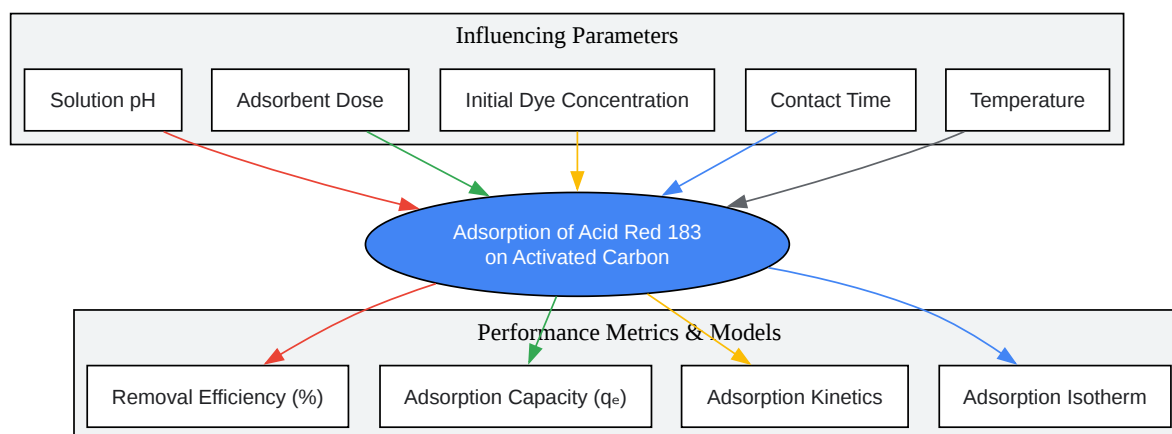
Visualizations

The following diagrams illustrate the key workflows and concepts in the adsorption studies of Acid Red 183 on activated carbon.



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Caption: Experimental workflow for the adsorption study of Acid Red 183 on activated carbon.



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Caption: Key parameters influencing the adsorption process and the resulting performance metrics.

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